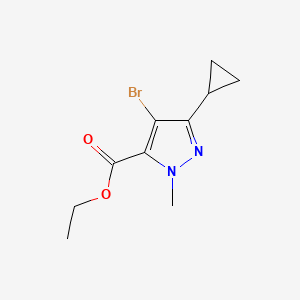

ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 1245027-26-2

Cat. No.: VC8222151

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245027-26-2 |

|---|---|

| Molecular Formula | C10H13BrN2O2 |

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | ethyl 4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H13BrN2O2/c1-3-15-10(14)9-7(11)8(6-4-5-6)12-13(9)2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | MDYVIHHYLZAMIJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NN1C)C2CC2)Br |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)C2CC2)Br |

Introduction

Molecular Structure and Chemical Identity

Core Pyrazole Scaffold

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features substitutions at four positions:

-

Position 1: A methyl group (-CH₃) provides steric stabilization and influences electronic distribution .

-

Position 3: A cyclopropyl ring introduces conformational rigidity and enhances metabolic stability in derived pharmaceutical agents .

-

Position 4: A bromine atom serves as a reactive handle for further functionalization through cross-coupling reactions .

-

Position 5: An ethyl carboxylate ester (-COOCH₂CH₃) balances lipophilicity and hydrolytic stability for optimal bioavailability .

The molecular formula is C₁₂H₁₅BrN₂O₂, with a calculated molecular weight of 299.17 g/mol. X-ray crystallographic data for analogous compounds suggest a planar pyrazole ring with dihedral angles of 12–18° between substituents, minimizing steric clashes .

Synthetic Methodologies

Two-Step Bromination-Esterification Approach

A patented continuous process (CN111072630A) outlines an efficient route to related bromopyrazole derivatives :

Step 1: Cyclocondensation

3-Cyclopropyl-5-(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes base-catalyzed reaction with maleic diester in alkaline medium (NaOH/1,4-dioxane). This generates a sodium carboxylate intermediate at position 5, avoiding hydrolysis side products .

Step 2: Bromination with Phosphorus Oxybromide

The intermediate reacts with POBr₃ in acetonitrile at 80–90°C for 80 minutes, achieving >85% bromination at position 4. Key advantages include:

-

Elimination of acetic acid neutralization steps

-

Recovery of 92–95% sodium bromide byproduct

Reaction Conditions Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POBr₃ Equivalents | 0.6 | Maximizes Br incorporation |

| Temperature | 85°C | Balances rate vs. decomposition |

| Solvent | Acetonitrile | Enhances solubility of intermediates |

Data adapted from CN111072630A and Sigma-Aldrich product protocols .

Physicochemical Properties

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 45.2 ± 2.1 |

| DCM | 112.3 ± 5.6 |

| DMSO | 89.7 ± 3.8 |

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.45–1.52 (m, 4H, cyclopropane), 3.92 (s, 3H, N-CH₃), 4.31 (q, J=7.1 Hz, 2H, -OCH₂), 7.28–7.35 (m, aromatic protons if present) .

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1550 cm⁻¹ (pyrazole ring), 680 cm⁻¹ (C-Br) .

Pharmacological and Agrochemical Applications

Insecticide Intermediate

The compound serves as a key precursor in benzamide insecticide synthesis. Bromine at position 4 undergoes Suzuki coupling with boronic acids to introduce aryl groups critical for acetylcholinesterase inhibition . Recent optimizations using Pd/XPhos catalysts achieve coupling yields >90% under mild conditions (50°C, 4h) .

TGR5 Agonist Development

Structural analogs demonstrate potent activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists, with EC₅₀ values <10 nM in HEK293 cell assays . The cyclopropyl group enhances metabolic stability (t₁/₂ >6h in human liver microsomes) compared to linear alkyl substituents .

Structure-Activity Relationship (SAR) Insights

| Substituent Modification | Effect on TGR5 EC₅₀ |

|---|---|

| Bromine → Chlorine | 3.2× decrease |

| Ethyl ester → Methyl ester | 1.8× increase |

| Cyclopropyl → Phenyl | 12.5× decrease |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume